Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 1-methyl-3-hydroxymethyl-1H-pyrazole-5-carboxylate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl group, leading to the formation of different substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the methylsulfonyl group allows the compound to act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(methylsulfonyl)benzene: This compound shares the methylsulfonyl group but differs in its aromatic structure.
Methyl 1-methyl-3-hydroxymethyl-1H-pyrazole-5-carboxylate: This precursor compound lacks the methylsulfonyl group.
Uniqueness
Methyl 1-methyl-3-(((methylsulfonyl)oxy)methyl)-1H-pyrazole-5-carboxylate is unique due to the combination of its pyrazole ring, methylsulfonyl group, and carboxylate ester group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 2-methyl-5-(methylsulfonyloxymethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c1-10-7(8(11)14-2)4-6(9-10)5-15-16(3,12)13/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHJDJWGKFLGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)COS(=O)(=O)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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